Technical Guide: CAS 28096-56-2 (4-(Dimethylamino)-3-nitrobenzoic acid)
Technical Guide: CAS 28096-56-2 (4-(Dimethylamino)-3-nitrobenzoic acid)
The following is an in-depth technical guide regarding CAS 28096-56-2 , identified as 4-(Dimethylamino)-3-nitrobenzoic acid .
[1]
Part 1: Executive Summary
CAS 28096-56-2 , chemically known as 4-(Dimethylamino)-3-nitrobenzoic acid , is a specialized aromatic carboxylic acid derivative primarily utilized in the pharmaceutical industry as a Critical Process Impurity Standard and a fine chemical intermediate .
Its structural significance lies in its relationship to Dabigatran Etexilate , a blockbuster anticoagulant drug. The molecule serves as a vital reference standard for quality control (QC) to detect impurities arising from the use of methylamine sources contaminated with dimethylamine during drug substance manufacturing. Beyond its regulatory role, it functions as a versatile building block in the synthesis of benzimidazole-based scaffolds for kinase inhibitors and DNA-binding agents.
Part 2: Chemical & Physical Characterization
Identity & Properties
| Property | Data |
| Chemical Name | 4-(Dimethylamino)-3-nitrobenzoic acid |
| CAS Number | 28096-56-2 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.0 (Aniline nitrogen due to nitro-deactivation) |
| Melting Point | 218–222 °C (Decomposition) |
Structural Analysis
The molecule features a benzoic acid core substituted with a nitro group (-NO₂) at the meta position (C3) relative to the carboxyl group, and a dimethylamino group (-N(CH₃)₂) at the para position (C4).
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Electronic Effect: The ortho-nitro group creates significant steric hindrance and withdraws electron density, reducing the basicity of the dimethylamino group.
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Reactivity: The carboxylic acid moiety is available for esterification or amide coupling, while the nitro group can be reduced to an amine to form o-phenylenediamine derivatives.
Part 3: Pharmacological & Industrial Context[4]
Role in Dabigatran Etexilate Manufacturing
The primary industrial relevance of CAS 28096-56-2 is its status as a Process-Related Impurity .
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Drug Context: Dabigatran synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form the intermediate 4-(methylamino)-3-nitrobenzoic acid.[1][2][3][4][5]
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Impurity Origin: Industrial-grade methylamine often contains trace amounts of dimethylamine . During the nucleophilic aromatic substitution (SₙAr) step, this contaminant competes to form CAS 28096-56-2.
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Regulatory Requirement: Under ICH Q3A/B guidelines, this impurity must be quantified and controlled. CAS 28096-56-2 is synthesized as a certified reference standard to validate HPLC methods for batch release.
Synthetic Utility (Benzimidazole Scaffolds)
In drug discovery, this compound is a precursor for 1,2-disubstituted benzimidazoles .
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Reduction: The nitro group is reduced (e.g., H₂/Pd-C or Fe/HCl) to yield 3-amino-4-(dimethylamino)benzoic acid.
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Cyclization: Condensation with aldehydes or carboxylic acids yields benzimidazole derivatives, which are privileged structures in medicinal chemistry (e.g., antihistamines, proton pump inhibitors).
Part 4: Mechanism of Formation & Synthesis
The formation of CAS 28096-56-2 follows a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The strong electron-withdrawing effect of the nitro group at the ortho position activates the chlorine atom at the para position for displacement by the amine nucleophile.
Visualization: Competitive SₙAr Pathway
Caption: Competitive SₙAr pathways during the synthesis of Dabigatran intermediates. Red path indicates the formation of CAS 28096-56-2.[6]
Part 5: Experimental Protocols
Protocol A: Synthesis of Reference Standard (CAS 28096-56-2)
Objective: To synthesize high-purity 4-(dimethylamino)-3-nitrobenzoic acid for use as an analytical standard.
Reagents:
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4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)
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Dimethylamine (40% aq. solution, 25 mL, ~4 eq)
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Ethanol (100 mL)
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Hydrochloric acid (1M)
Methodology:
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Dissolution: In a 250 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (100 mL).
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Addition: Add Dimethylamine solution dropwise over 10 minutes while stirring. The solution will turn deep yellow/orange.
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Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).
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Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent to ~20 mL under reduced pressure.
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Precipitation: Pour the residue into ice-cold water (100 mL) and acidify to pH 3.0 using 1M HCl. The product will precipitate as a yellow solid.[2][5]
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).
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Drying: Dry in a vacuum oven at 50°C for 12 hours.
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Yield: Expect ~9.5 g (91%).
Protocol B: HPLC Detection in Drug Substance
Objective: To separate and quantify CAS 28096-56-2 in a bulk batch of 4-(methylamino)-3-nitrobenzoic acid.
Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 360 nm (Nitro-aromatics absorb strongly at 360 nm).
Self-Validating Logic:
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Retention Time Shift: The dimethylamino impurity (CAS 28096-56-2) is more hydrophobic than the monomethylamino product. It will elute after the main peak.
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Resolution Check: Ensure resolution (Rs) > 1.5 between the main peak and the impurity.
Part 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitro-aromatics).
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Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
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Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
Part 7: References
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Dabigatran Etexilate Impurity Profiling. PubChem Compound Summary for CID 3684804. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Benzimidazole Derivatives. World Intellectual Property Organization (WIPO). Patent WO2012004397. "Process for the preparation of Dabigatran Etexilate." Retrieved from
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Nucleophilic Aromatic Substitution of Nitrobenzoic Acids. Journal of Organic Chemistry. General mechanism reference for SnAr on activated benzoates.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. guidechem.com [guidechem.com]
- 3. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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